6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane
Description
6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane is a bicyclic compound characterized by a fused cyclopropane and cyclohexane ring system. The structure includes chlorine substituents at the 6,6-positions and an ethoxy group at the 1-position. This compound belongs to the bicyclo[3.1.0]hexane family, which is notable for its rigid, strained geometry and applications in medicinal chemistry and materials science.
Properties
CAS No. |
75906-17-1 |
|---|---|
Molecular Formula |
C8H12Cl2O |
Molecular Weight |
195.08 g/mol |
IUPAC Name |
6,6-dichloro-1-ethoxybicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H12Cl2O/c1-2-11-7-5-3-4-6(7)8(7,9)10/h6H,2-5H2,1H3 |
InChI Key |
RWEMKQOYDZEILV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC12CCCC1C2(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Dihalocarbene Insertion into Bicyclo[3.1.0]hexane Derivatives
A primary synthetic strategy involves the generation and insertion of dichlorocarbene (:CCl2) into bicyclo[3.1.0]hexane derivatives, particularly at activated C-H bonds adjacent to the cyclopropane ring. This method is well-documented in the literature for preparing 6,6-dichlorobicyclo[3.1.0]hexane and its ethoxy derivatives.
-
- Dichlorocarbene is typically generated in situ from chloroform and powdered sodium hydroxide in a two-phase solid-liquid system.
- Phase-transfer catalysts such as triethylbenzylammonium chloride (TEBA) enhance the reaction efficiency.
- Ultrasonication (35 kHz, 120 W) for 3 hours in a water bath significantly improves yields.
-
- Insertion into bicyclo[3.1.0]hexane yields insertion products in approximately 40% yield.
- The stereochemical outcome favors the exo isomer (endo:exo ratio ~1:3).
- For 1-ethoxynorcarane (a related bicyclic ether), dichlorocarbene insertion into the ethoxy group's α-C-H bonds gave a 47% yield of insertion products.
-
- The dichlorocarbene inserts selectively into activated C-H bonds adjacent to the cyclopropane ring.
- The presence of an ethoxy substituent activates adjacent C-H bonds, facilitating insertion.
Alternative Carbene Generation Methods
- The Doering-Hoffmann method (using chloroform and potassium tert-butoxide) is less effective for this system, yielding negligible product.
- Dichlorocarbene generated under phase-transfer catalysis (PTC) conditions with aqueous NaOH and TEBA is preferred for higher yields.
Ethoxy Group Introduction
The ethoxy substituent at the 1-position can be introduced either prior to or after the dichlorocarbene insertion step, depending on the synthetic route.
-
- Starting from bicyclo[3.1.0]hexane derivatives bearing an ethoxy group at C1, dichlorocarbene insertion proceeds selectively at the 6,6-positions.
-
- The 6,6-dichlorobicyclo[3.1.0]hexane core can be subjected to nucleophilic substitution or etherification to introduce the ethoxy group at C1.
The presence of the ethoxy group influences the regio- and stereoselectivity of carbene insertion.
Reaction Parameters and Optimization
| Parameter | Conditions | Effect on Yield/Selectivity |
|---|---|---|
| Carbene Source | Chloroform + NaOH (solid-liquid) | High yield, selective insertion |
| Catalyst | 0.5-5% TEBA (phase-transfer catalyst) | Enhances reaction rate and yield |
| Ultrasonication | 35 kHz, 120 W, 3 hours | Improves yield to ~40-50% |
| Temperature | Ambient to mild heating | Mild heating favors selectivity |
| Solvent | Biphasic aqueous-organic system | Essential for carbene generation and insertion |
| Substrate Substitution | Ethoxy group at C1 | Activates adjacent C-H bonds, increases insertion efficiency |
Representative Data Table of Yields and Stereochemistry
| Substrate | Carbene Source & Conditions | Product Yield (%) | Endo:Exo Ratio | Notes |
|---|---|---|---|---|
| Bicyclo[3.1.0]hexane | Chloroform, NaOH, TEBA, ultrasonication | 40 | 1:3 | Exo favored |
| 1-Ethoxynorcarane (C1 ethoxy) | Same as above | 47 | Not specified | Insertion into ethoxy α-C-H |
| 1-Methoxybicyclo[3.1.0]hexane | Same as above | No reaction | N/A | Methoxy at C1 inhibits reaction |
Research Outcomes and Mechanistic Insights
- The insertion of dichlorocarbene into bicyclo[3.1.0]hexane systems is highly regio- and stereoselective, influenced by substituents such as ethoxy groups.
- The ethoxy substituent activates adjacent C-H bonds, facilitating carbene insertion and stabilizing transition states.
- Ultrasonication greatly enhances yields by promoting efficient mixing and carbene generation.
- Phase-transfer catalysis is critical for generating dichlorocarbene under mild conditions with good selectivity.
- Attempts to generate dichlorocarbene via the Doering-Hoffmann method were unsuccessful for these substrates, highlighting the importance of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the bicyclic structure or remove the chlorine atoms.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the chlorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might introduce hydroxyl or carbonyl groups.
Scientific Research Applications
6,6-Dichloro-1-ethoxybicyclo[31
Chemistry: It can be used as a building block for the synthesis of more complex molecules due to its unique bicyclic structure.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential as a pharmacophore or its derivatives as therapeutic agents.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane depends on its specific application. In chemical reactions, its reactivity is influenced by the strain in the bicyclic structure and the presence of electron-withdrawing chlorine atoms. These factors can affect the compound’s interaction with reagents and catalysts, leading to various reaction pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Bicyclo[3.1.0]hexane Derivatives
Key Observations :
- Ethoxy vs. Methoxy Groups : The ethoxy group in the target compound likely confers greater lipophilicity compared to methoxy-substituted analogs, influencing solubility and membrane permeability .
- Heteroatom Bridges: Oxygen (oxa) or nitrogen (aza) bridges modify electronic properties and hydrogen-bonding capacity, impacting receptor binding in medicinal applications (e.g., adenosine A3 receptor ligands) .
Key Observations :
- Chlorination Strategies : Dichlorocarbene addition (as in ) is a common route for introducing chlorine atoms, though steric and electronic factors may limit regioselectivity .
- Bridging Heteroatoms : Oxa and aza bridges are often introduced via cyclization or ring-opening reactions, requiring careful control of reaction conditions to avoid side products .
Physicochemical Properties
Table 3: Physicochemical Data for Selected Derivatives
Key Observations :
- Polarity : Ethoxy and chlorine substituents balance lipophilicity and polarity, making the target compound suitable for organic solvents while retaining moderate water solubility.
- Thermal Stability : Bicyclo[3.1.0]hexane derivatives with electron-withdrawing groups (e.g., Cl, sulfones) typically exhibit higher thermal stability .
Antimicrobial Activity :
- Bicyclo[3.1.0]hexane derivatives (e.g., 4-methyl-1-(1-methylethyl)-bicyclo[3.1.0]hexane) are associated with antibacterial properties, likely due to membrane disruption via hydrophobic interactions .
- Dichloro-substituted analogs may enhance activity by increasing electrophilic reactivity toward microbial enzymes .
Receptor Binding :
- Adenosine A3 receptor ligands based on bicyclo[3.1.0]hexane scaffolds (e.g., methanocarba nucleosides) show moderate affinity (Ki = 0.38 µM) and high selectivity, highlighting the scaffold's utility in drug design .
Biological Activity
6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane is a bicyclic compound with significant potential in medicinal chemistry and biological research. Its unique structural features lend it various biological activities, making it a subject of interest in pharmacological studies.
The compound has the following chemical properties:
- Molecular Formula : C8H10Cl2
- Molecular Weight : 195.08 g/mol
- IUPAC Name : 6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane
Biological Activity Overview
Research indicates that 6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane exhibits a range of biological activities, particularly in receptor modulation and enzyme inhibition.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- Receptor Binding : Studies have shown that bicyclic compounds similar to 6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane can bind to adenosine receptors, particularly A3 receptors, which are implicated in inflammation and cancer treatment .
- Enzyme Inhibition : Preliminary findings suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated .
Study 1: Receptor Affinity Assessment
A study conducted on bicyclo[3.1.0]hexane derivatives demonstrated that modifications at various positions significantly affect receptor affinity:
- Compound Variants : Several derivatives were synthesized and tested for their binding affinities to A3 receptors.
- Results : The most potent derivative showed a Ki value of 0.38 μM, indicating moderate affinity .
Study 2: Functional Assays
Functional assays were performed to evaluate the biological effects of the compound on cellular models:
- Methodology : Cells were treated with varying concentrations of the compound, followed by assessment of receptor activation.
- Findings : The compound displayed selective activity without off-target effects on P2Y receptors .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane?
- Methodological Answer : The synthesis typically involves cyclopropanation strategies or functionalization of preformed bicyclic frameworks. For example:
Cyclopropanation : Use dichlorocarbene addition to strained olefins, followed by ethoxy group introduction via nucleophilic substitution (e.g., ethanol under basic conditions) .
Bicyclic Precursor Modification : Start with bicyclo[3.1.0]hexane derivatives, such as 6-oxabicyclo analogs, and perform chlorination (e.g., using PCl₅ or SOCl₂) and ethoxylation steps .
Optimization requires monitoring reaction kinetics and intermediates via TLC or GC-MS.
Q. How can the structure of 6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane be confirmed spectroscopically?
- Methodological Answer : Combine multiple techniques:
- NMR : Analyze H and C NMR for characteristic bicyclic ring signals (e.g., cyclopropane protons at δ 1.2–2.5 ppm and ethoxy group at δ 3.3–4.0 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
- X-ray Crystallography : For unambiguous stereochemical assignment, grow single crystals (e.g., via slow evaporation in hexane/ethyl acetate) and solve the structure .
- Mass Spectrometry : Confirm molecular weight (Cl isotopes produce M+2 and M+4 peaks) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated byproducts .
- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats due to potential skin/eye irritation .
- Waste Disposal : Neutralize chlorinated waste with alkaline solutions (e.g., NaOH) before disposal .
Advanced Research Questions
Q. How does stereochemistry at the cyclopropane ring influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Stereoelectronic Effects : The cis configuration of chlorine atoms increases ring strain, enhancing susceptibility to nucleophilic attack. Use DFT calculations (e.g., B3LYP/6-31G**) to model transition states .
- Experimental Validation : Compare reaction rates of cis- and trans-isomers (synthesized via controlled catalytic hydrogenation) in Suzuki-Miyaura couplings .
Q. What computational methods predict the compound’s thermal stability under reaction conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under inert atmospheres.
- Molecular Dynamics (MD) Simulations : Use software like Gaussian or ORCA to model bond dissociation energies, focusing on strained cyclopropane and C-Cl bonds .
- Contradiction Resolution : Cross-reference experimental TGA data with simulated results to address discrepancies (e.g., solvent effects) .
Q. How can contradictory data on regioselectivity in electrophilic substitutions be resolved?
- Methodological Answer :
- Isotopic Labeling : Introduce C at specific positions to track electrophilic attack sites via NMR .
- Competitive Experiments : Compare reactivity with substituted analogs (e.g., 6,6-difluoro derivatives) under identical conditions to isolate electronic vs. steric effects .
Q. What strategies optimize catalytic asymmetric synthesis of enantiopure derivatives?
- Methodological Answer :
- Chiral Catalysts : Screen Pd- or Rh-based catalysts with phosphine ligands (e.g., BINAP) for enantioselective cyclopropanation .
- Kinetic Resolution : Use lipases (e.g., CAL-B) to hydrolyze racemic mixtures, isolating desired enantiomers .
Q. How does the compound interact with biological targets (e.g., enzymes) in mechanistic studies?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with active sites (e.g., cytochrome P450 enzymes) .
- Enzyme Assays : Measure inhibition kinetics (IC₅₀) via fluorometric assays, correlating with structural modifications (e.g., ethoxy vs. methoxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
